4,5-Diamino-3-methyl-6-oxopyrimidine
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Overview
Description
4,5-Diamino-3-methyl-6-oxopyrimidine is a heterocyclic organic compound with the molecular formula C5H8N4O. This compound is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3. The presence of amino groups at positions 4 and 5, along with a methyl group at position 3 and a keto group at position 6, makes this compound unique and significant in various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Diamino-3-methyl-6-oxopyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-methyluracil with ammonia or amines, which introduces the amino groups at positions 4 and 5. The reaction is usually carried out in the presence of a catalyst and under reflux conditions to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 4,5-Diamino-3-methyl-6-oxopyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The amino groups at positions 4 and 5 can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
4,5-Diamino-3-methyl-6-oxopyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 4,5-Diamino-3-methyl-6-oxopyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate signaling pathways by interacting with cellular receptors, leading to altered cellular responses .
Comparison with Similar Compounds
- 2,4-Diamino-6-hydroxypyrimidine
- 4,6-Diamino-2-methylpyrimidine
- 5,6-Diamino-1-methylpyrimidin-4-one
Comparison: 4,5-Diamino-3-methyl-6-oxopyrimidine is unique due to the specific positioning of its functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits unique properties that make it valuable in specific applications, such as its enhanced ability to form hydrogen bonds and participate in nucleophilic substitution reactions.
Properties
CAS No. |
824-27-1 |
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Molecular Formula |
C5H8N4O |
Molecular Weight |
140.14 g/mol |
IUPAC Name |
5,6-diamino-1-methylpyrimidin-4-one |
InChI |
InChI=1S/C5H8N4O/c1-9-2-8-5(10)3(6)4(9)7/h2H,6-7H2,1H3 |
InChI Key |
HRAAOQLDXBMDJS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC(=O)C(=C1N)N |
Origin of Product |
United States |
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